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molecular formula C11H10ClN3O3 B8390135 Methyl 1-(3-chloropyridin-2-yl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate CAS No. 960316-73-8

Methyl 1-(3-chloropyridin-2-yl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate

Cat. No. B8390135
M. Wt: 267.67 g/mol
InChI Key: LIVBOELPEIGMQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08536092B2

Procedure details

Under argon 12.3 g (41.7 mmol) of dimethyl 1-(3-chloropyridin-2-yl)-1H-pyrazole-3,5-dicarboxylate are introduced in 430 ml of tetrahydrofuran and this initial charge is cooled to −72° C. and admixed dropwise with 100 ml (100 mmol of a 1 M solution in hexane) of diisobutylaluminium hydride. The mixture is allowed to warm to 0° C. overnight and 65 ml of water are cautiously added. The solvents are removed on a rotary evaporator and the residue is extracted to exhaustion with methanol on a Soxhlet apparatus. Following removal of the solvent, the residue is purified on silica gel (cyclohexane/ethyl acetate=2:1→1:1).
Name
dimethyl 1-(3-chloropyridin-2-yl)-1H-pyrazole-3,5-dicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
430 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
65 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([N:8]2[C:12]([C:13]([O:15][CH3:16])=[O:14])=[CH:11][C:10]([C:17](OC)=[O:18])=[N:9]2)=[N:4][CH:5]=[CH:6][CH:7]=1.[H-].C([Al+]CC(C)C)C(C)C.O>O1CCCC1.CCCCCC>[Cl:1][C:2]1[C:3]([N:8]2[C:12]([C:13]([O:15][CH3:16])=[O:14])=[CH:11][C:10]([CH2:17][OH:18])=[N:9]2)=[N:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
dimethyl 1-(3-chloropyridin-2-yl)-1H-pyrazole-3,5-dicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=NC=CC1)N1N=C(C=C1C(=O)OC)C(=O)OC
Name
Quantity
430 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Step Four
Name
Quantity
65 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-72 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
this initial charge
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvents are removed on a rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted to exhaustion with methanol on a Soxhlet apparatus
CUSTOM
Type
CUSTOM
Details
removal of the solvent
CUSTOM
Type
CUSTOM
Details
the residue is purified on silica gel (cyclohexane/ethyl acetate=2:1→1:1)

Outcomes

Product
Name
Type
Smiles
ClC=1C(=NC=CC1)N1N=C(C=C1C(=O)OC)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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